

physical and chemical characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-chloropyridine-4-carboxaldehyde

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Technical Guide: 2-Bromo-5-chloropyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **2-bromo-5-chloropyridine-4-carboxaldehyde**, a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. This document outlines its known properties, a plausible synthetic route, and general experimental considerations.

Core Compound Properties

2-Bromo-5-chloropyridine-4-carboxaldehyde, with the CAS number 1060802-23-4, is a polysubstituted pyridine ring. The presence of bromo, chloro, and aldehyde functional groups on the pyridine core makes it a versatile intermediate for further chemical modifications.

Physical and Chemical Data

The known physical and chemical properties of **2-bromo-5-chloropyridine-4-carboxaldehyde** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ BrCINO	[1] [2]
Molecular Weight	220.45 g/mol	[1] [2]
CAS Number	1060802-23-4	[1] [2]
Appearance	Pale yellow solid	[2]
Melting Point	63-68 °C	[1]
Boiling Point	274 °C (Predicted)	[2]
Density	1.800 g/cm ³ (Predicted)	[2]
Flash Point	120 °C	[2]
pKa	-3.62 ± 0.10 (Predicted)	[2]
Storage Temperature	-20°C	[1]

Spectral Characteristics

Detailed experimental spectral data for **2-bromo-5-chloropyridine-4-carboxaldehyde** is not widely available in the public domain. The following data is predicted based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~10.1	Singlet (s)	-CHO
~8.9	Singlet (s)	Pyridine H-6
~7.8	Singlet (s)	Pyridine H-3

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~191	C=O
~152	C-Cl
~150	C-H (C-6)
~142	C-CHO
~128	C-Br
~125	C-H (C-3)

Predicted Infrared (IR) Spectrum

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700-1720	Strong	Carbonyl (C=O) stretch
~1550-1580	Medium	Pyridine ring C=C and C=N stretch
~1000-1200	Strong	C-Cl stretch
~600-700	Strong	C-Br stretch

Predicted Mass Spectrum (Electron Ionization)

m/z	Relative Intensity	Assignment
221	High	$[\text{M}+2]^+$ (containing ^{81}Br)
219	High	$[\text{M}]^+$ (containing ^{79}Br)
192	Medium	$[\text{M}-\text{CHO}]^+$
190	Medium	$[\text{M}-\text{CHO}]^+$ (containing ^{79}Br)
111	Medium	$[\text{M}-\text{Br}-\text{CHO}]^+$

Chemical Reactivity

The reactivity of **2-bromo-5-chloropyridine-4-carboxaldehyde** is dictated by its three functional groups: the aldehyde, the bromo group, and the chloro group, all attached to a pyridine ring.

- **Aldehyde Group:** The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, condensation reactions, and reduction to an alcohol or oxidation to a carboxylic acid.
- **Halogen Substituents:** The bromine at the 2-position and chlorine at the 5-position are potential sites for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for selective functionalization. These positions are also activated for nucleophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the other substituents.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **2-bromo-5-chloropyridine-4-carboxaldehyde** is not readily available. However, a plausible synthetic route can be devised based on established organic chemistry principles and related procedures found in the literature. One such approach involves the formylation of a suitable precursor, 2-bromo-5-chloropyridine.

Plausible Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde

This proposed synthesis involves a lithiation followed by formylation.

Step 1: Directed ortho-metallation of 2-bromo-5-chloropyridine

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2-bromo-5-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
- **Cooling:** The solution is cooled to -78 °C using a dry ice/acetone bath.

- Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The lithium is expected to direct to the 4-position due to the directing effect of the adjacent chloro and bromo groups.
- Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

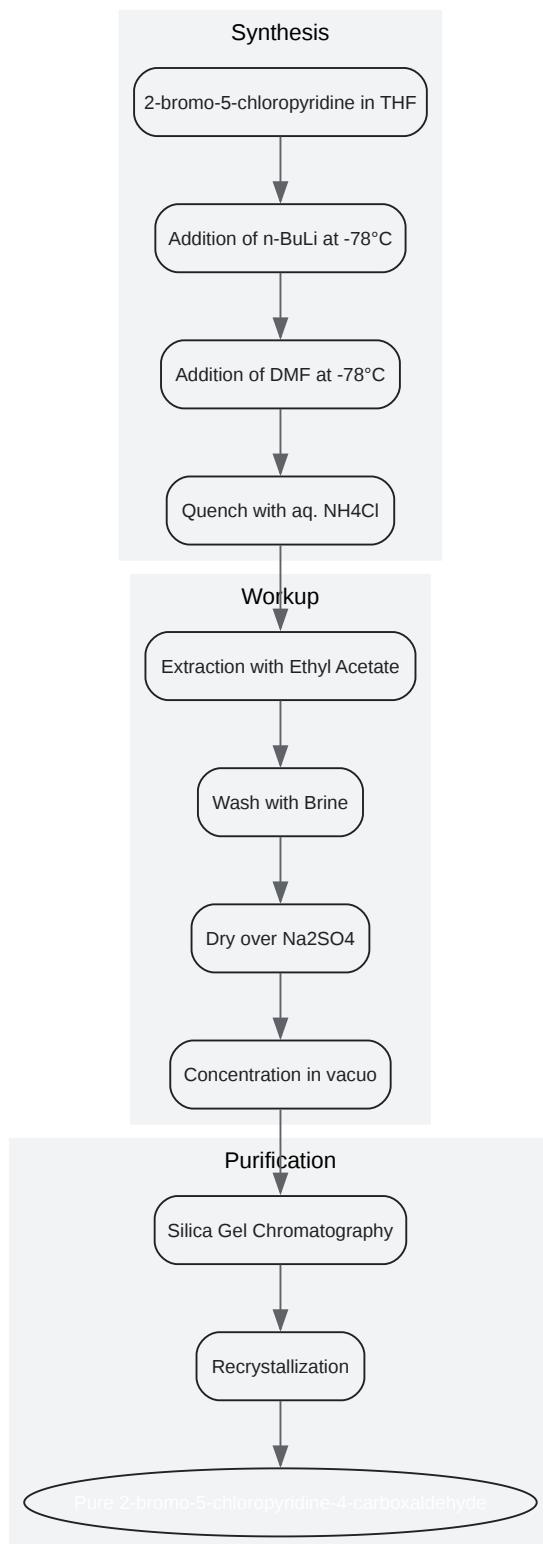
- Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **2-bromo-5-chloropyridine-4-carboxaldehyde**.
- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of **2-bromo-5-chloropyridine-4-carboxaldehyde**.

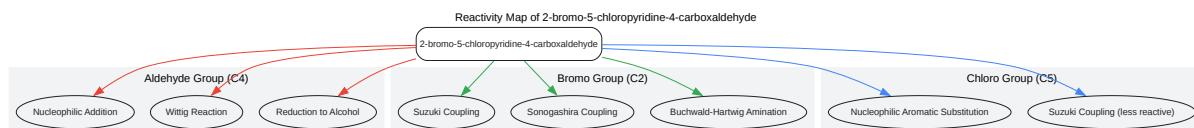
Workflow for Synthesis and Purification of 2-bromo-5-chloropyridine-4-carboxaldehyde

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Caption: Proposed workflow for the synthesis and purification.

Logical Relationship of Reactivity

This diagram illustrates the potential reactive sites of **2-bromo-5-chloropyridine-4-carboxaldehyde** and the types of reactions that can occur.



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Caption: Potential reaction pathways for the title compound.

Safety Information

2-Bromo-5-chloropyridine-4-carboxaldehyde is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Bromo-5-chloropyridine-4-carboxaldehyde is a valuable building block for organic synthesis, offering multiple points for chemical modification. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods such as directed metalation followed by formylation. The reactivity of its functional groups allows for a wide range of transformations, making it a compound of interest for the development of novel chemical entities in pharmaceutical and materials science research. Further experimental validation of its properties and reactivity is warranted to fully explore its synthetic potential.

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